2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C17H18N2O2S2. This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is substituted with methoxybenzyl and sulfanyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine compounds depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O2S2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-11(2)23-15-14(10)16(20)19(3)17(18-15)22-9-12-6-5-7-13(8-12)21-4/h5-8H,9H2,1-4H3 |
InChI Key |
WUVIMJSFZSFBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)C)C |
Origin of Product |
United States |
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